molecular formula C16H19FN2O2S B2680160 2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide CAS No. 946228-32-6

2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide

Cat. No.: B2680160
CAS No.: 946228-32-6
M. Wt: 322.4
InChI Key: JDCYNZMFTIVOTH-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring:

  • A 1,3-thiazole ring substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 2.
  • An ethylacetamide side chain with an ethoxy substituent attached to the nitrogen atom. Its structural motifs are shared with several analogs, enabling comparative analysis.

Properties

IUPAC Name

2-ethoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-3-21-10-15(20)18-8-7-14-11(2)19-16(22-14)12-5-4-6-13(17)9-12/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCYNZMFTIVOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCC1=C(N=C(S1)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorophenyl acetic acid with 2-amino-4-methylthiazole under specific conditions to form an intermediate. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or thiazoles.

Scientific Research Applications

2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

The target compound is compared below with structurally related molecules, focusing on substituents, molecular properties, and inferred biological implications.

Structural and Molecular Features

Table 1: Structural Comparison of Key Compounds
Compound Name (Identifier) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₈H₁₉FN₂O₂S 362.42 3-fluorophenyl, 4-methylthiazole, ethoxyacetamide Unique ethoxy-acetamide linkage
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide (G570-0097) C₁₈H₁₇FN₂O₂S₂ 376.47 3-fluorophenyl, 4-methylthiazole, benzenesulfonamide Sulfonamide group enhances polarity
2-[[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide C₁₄H₁₃FN₄O₂S 320.34 Furan-2-yl, triazole, 2-fluorophenyl Anti-exudative activity (10 mg/kg)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₃H₁₂FN₃O₂S 293.31 4-fluorophenyl, thiadiazole, acetyl group Thiadiazole core alters electronic properties
2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate (HMDB0039097) C₈H₁₁NO₂S 185.24 4-methylthiazole, ethyl acetate Metabolite with simplified structure

Key Observations

a. Heterocyclic Core Variations
  • Thiazole vs. Triazole/Thiadiazole: The target compound’s 1,3-thiazole core (aromatic, sulfur- and nitrogen-containing) contrasts with triazole (e.g., ) and thiadiazole (e.g., ) analogs.
  • Fluorophenyl Substitution Position: The 3-fluorophenyl group in the target compound differs from the 4-fluorophenyl in .
b. Side Chain Modifications
  • Acetamide vs. Sulfonamide :
    Replacement of the acetamide group in the target compound with a benzenesulfonamide (G570-0097) increases molecular weight and polarity, which may alter membrane permeability or pharmacokinetics.

  • Ethoxy vs. Methyl/Acetyl Groups :
    The ethoxy substituent in the target’s acetamide side chain enhances lipophilicity compared to methyl or acetyl groups in analogs (e.g., ). This could improve blood-brain barrier penetration or metabolic stability.

Biological Activity

2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C17H20FN3O2SC_{17}H_{20}FN_3O_2S. Its structure features an ethoxy group, a thiazole ring, and a fluorophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the thiazole ring via cyclization reactions.
  • Alkylation with an ethoxyacetate precursor.
  • Introduction of the fluorophenyl group through electrophilic aromatic substitution.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial : Studies show that derivatives containing thiazole rings demonstrate effective inhibition against various bacterial strains, with minimal inhibitory concentrations (MIC) often in the low micromolar range.
Compound TypeMIC (µg/mL)Bacterial Strain
Thiazole Derivative50E. coli
Thiazole Derivative25S. aureus

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Mechanism : It may inhibit specific kinases involved in cancer cell proliferation. For example, compounds with similar thiazole structures have shown selective inhibition against protein kinases like p56lck with IC50 values as low as 0.004μM0.004\,\mu M .
Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)6.46
SK-Hep-1 (Liver)6.56

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects by scavenging reactive oxygen species (ROS), which are implicated in neurodegenerative diseases. In vitro assays demonstrated that related compounds could significantly reduce neuronal injury under ischemic conditions .

Case Studies

  • In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth compared to controls, indicating the potential for development as anticancer agents.
  • Clinical Trials : Ongoing investigations into the pharmacokinetics and safety profiles of related compounds suggest a favorable therapeutic window for further exploration in clinical settings.

Q & A

What are the established synthetic routes for 2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide, and what experimental conditions are critical for high yields?

Category: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or THF, as described for structurally analogous thiazoles .
  • Ethylacetamide side-chain introduction : Reaction of the thiazole intermediate with chloroacetyl chloride in the presence of triethylamine, using dioxane or DMF as solvents. Temperature control (20–25°C) is critical to avoid side reactions .
  • Final coupling : Amidation or alkylation reactions to attach the 2-ethoxyacetamide group, monitored by TLC/HPLC for completion .
    Optimization Tip : Use microwave-assisted synthesis (e.g., 50–100 W, 10–15 min) to enhance reaction efficiency, as demonstrated for related thiazole-carbohydrazide derivatives .

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Category: Basic
Answer:
A combination of analytical techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 2.4–2.6 ppm for methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated m/z for C₂₁H₂₄FN₂O₂S: 393.15) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement of single-crystal data. SHELX programs are robust for small-molecule structures, particularly for resolving stereochemical ambiguities .
  • HPLC-Purity Analysis : Ensure ≥95% purity using reverse-phase C18 columns with acetonitrile/water gradients .

What strategies can resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

Category: Advanced
Answer:
Discrepancies often arise from variations in substituent positions or assay conditions. Methodological approaches include:

  • Comparative SAR Studies : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and evaluate activity trends. For example, 3-fluorophenyl groups may enhance blood-brain barrier penetration compared to 4-fluorophenyl analogs .
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) or receptor binding studies to isolate mechanisms. Evidence from piperazine-thiazole hybrids suggests that even minor structural changes (e.g., morpholine vs. piperazine) alter target affinity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain activity differences. For instance, steric clashes in a 4-methylthiazole vs. 5-methyl isomer could reduce potency .

How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical fidelity?

Category: Advanced
Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amidation steps to enhance solubility and reduce side products. For thiazole ring closure, ethanol/water mixtures improve cyclization efficiency .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps. Evidence from indazole-thiazole hybrids shows Pd/C achieves >90% reduction of nitro groups without over-reduction .
  • Continuous Flow Reactors : For scalability, adopt flow chemistry to control exothermic reactions (e.g., chloroacetyl chloride additions) and minimize decomposition .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) if stereocenters are present. For non-chiral intermediates, X-ray crystallography ensures no racemization occurs during synthesis .

What in vitro and in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

Category: Advanced
Answer:

  • In Vitro Models :
    • Primary Neuronal Cultures : Assess neuroprotective effects against oxidative stress (e.g., H₂O₂-induced apoptosis) using MTT assays .
    • Receptor Binding Assays : Screen for affinity to GABAₐ or NMDA receptors, as fluorinated thiazoles often modulate CNS targets .
  • In Vivo Models :
    • Rodent Behavioral Tests : Use Morris water maze or forced swim tests to evaluate cognitive or antidepressant effects. Dose optimization (e.g., 10–50 mg/kg IP) is critical to avoid toxicity .
    • Pharmacokinetic Profiling : Measure plasma half-life and brain penetration via LC-MS/MS. Structural analogs with ethoxy groups show improved bioavailability compared to methoxy derivatives .

How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity and bioactivity?

Category: Advanced
Answer:

  • Electronic Effects : The fluorine atom’s strong electron-withdrawing nature increases the electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic substitutions (e.g., SNAr reactions) .
  • Bioactivity Impact : Fluorine’s electronegativity stabilizes ligand-receptor interactions via dipole interactions or hydrogen bonding. For example, 3-fluorophenyl-thiazole hybrids exhibit higher antimicrobial activity than non-fluorinated analogs due to improved target binding .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo. Compare with 4-fluorophenyl analogs using liver microsome assays .

What computational tools are recommended for predicting the compound’s metabolic pathways?

Category: Advanced
Answer:

  • Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely metabolic sites (e.g., ethoxy group O-dealkylation or thiazole S-oxidation) .
  • Docking Studies : Map interactions with CYP3A4/2D6 isoforms using Glide or GOLD. Piperazine-containing analogs show higher metabolic clearance than morpholine derivatives .
  • MD Simulations : Run 100-ns simulations (e.g., AMBER) to assess stability of metabolite-enzyme complexes. This helps prioritize metabolites for synthetic validation .

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